1-Ethylpiperidine-4-carbonitrile
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Description
1-Ethylpiperidine-4-carbonitrile is a chemical compound with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol . It is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
Piperidines, which include 1-Ethylpiperidine-4-carbonitrile, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Synthesis and Application in Medicinal Chemistry
One notable application of derivatives similar to 1-Ethylpiperidine-4-carbonitrile is their use as building blocks in medicinal chemistry. For instance, the synthesis of 3-Aminomethyl-3-fluoropiperidines has been highlighted as a significant development. These compounds are derived through a series of chemical reactions starting from ethyl 3-chloropropyl-2-cyanoacetate and are of high interest due to their potential applications in drug development. The final products, 3-aminomethyl-3-fluoropiperidines, were obtained in good yields, demonstrating the feasibility of this approach for generating valuable intermediates for further medicinal chemistry applications (Eva Van Hende et al., 2009).
Chemotherapeutic Research
Another significant area of application is in the development of chemotherapeutic agents. Specifically, 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives have been synthesized and evaluated for their anti-proliferative properties against colorectal cancer cells. These compounds, particularly 3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile, showed potent cytotoxic activity and induced apoptosis in HT-29 cells, a human colorectal cancer cell line. The study also explored the mechanism of action, revealing involvement in cell cycle arrest and apoptosis induction, thus highlighting the potential of such derivatives in cancer treatment (Mina Hanifeh Ahagh et al., 2019).
Photovoltaic Applications
Derivatives of 1-Ethylpiperidine-4-carbonitrile have also found applications in the field of materials science, particularly in the development of organic photovoltaic devices. Studies on 4H-pyrano[3,2-c]quinoline derivatives have demonstrated their potential in organic–inorganic photodiode fabrication. The research focused on the photovoltaic properties of these derivatives when used as the active layer in heterojunction diodes. These diodes exhibited photovoltaic properties under both dark and illumination conditions, indicating their suitability for use in solar energy conversion (H. Zeyada et al., 2016).
properties
IUPAC Name |
1-ethylpiperidine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-2-10-5-3-8(7-9)4-6-10/h8H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVORHMHIZDZPCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574997 |
Source
|
Record name | 1-Ethylpiperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40574997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88654-16-4 |
Source
|
Record name | 1-Ethylpiperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40574997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.